
2-(p-Chlorophenoxy)-2-methyl-propionic acid succinimido ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Chlorophenoxy)-2-methyl-propionic acid succinimido ester is a chemical compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture due to their ability to selectively kill broad-leaf weeds without affecting monocotyledonous crops like wheat or maize.
Vorbereitungsmethoden
The synthesis of 2-(p-Chlorophenoxy)-2-methyl-propionic acid succinimido ester typically involves the esterification of 2-(p-Chlorophenoxy)-2-methylpropionic acid with succinimide. The reaction is carried out in the presence of a catalyst and an inert solvent. One common method involves reacting 2-(p-Chlorophenoxy)-2-methylpropionic acid with ethylene oxide in an inert solvent to form the monoglycol ester, which is then reacted with succinimide chloride in the presence of a base .
Analyse Chemischer Reaktionen
2-(p-Chlorophenoxy)-2-methyl-propionic acid succinimido ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the succinimido ester group is replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-(p-Chlorophenoxy)-2-methyl-propionic acid succinimido ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(p-Chlorophenoxy)-2-methyl-propionic acid succinimido ester involves its interaction with specific molecular targets. In plants, it acts as an auxin inhibitor, impairing the auxin-signaling pathway by regulating the stability of Aux/IAA proteins. This leads to the inhibition of auxin-induced gene expression and affects various physiological processes such as root growth and gravitropic response .
Vergleich Mit ähnlichen Verbindungen
2-(p-Chlorophenoxy)-2-methyl-propionic acid succinimido ester is unique compared to other similar compounds due to its specific ester group. Similar compounds include:
2-(p-Chlorophenoxy)-2-methylpropionic acid: Known for its lipid-lowering properties.
2-(p-Bromophenoxy)-2-methylpropionic acid succinimido ester: Similar structure but with a bromine atom instead of chlorine.
2-(p-Chlorophenoxy)-2-methylpropionic acid phthalimido ester: Another ester derivative with different biological activities.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Eigenschaften
Molekularformel |
C14H14ClNO5 |
|---|---|
Molekulargewicht |
311.72 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C14H14ClNO5/c1-14(2,20-10-5-3-9(15)4-6-10)13(19)21-16-11(17)7-8-12(16)18/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
LXTZPUBQBVMCMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)ON1C(=O)CCC1=O)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one](/img/structure/B14765562.png)

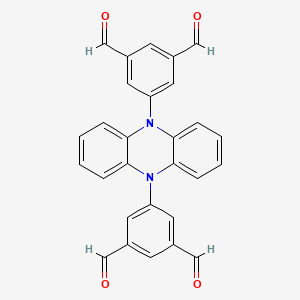
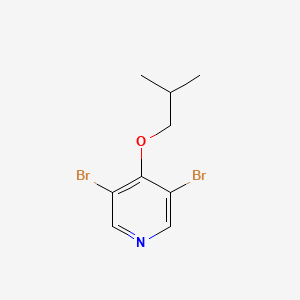

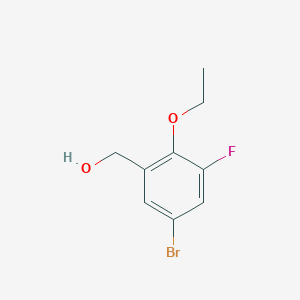
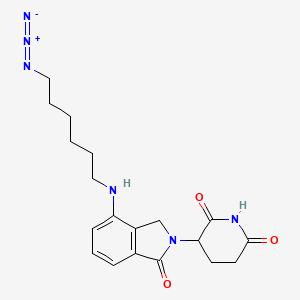

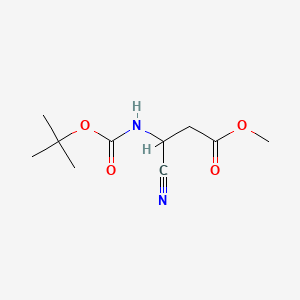
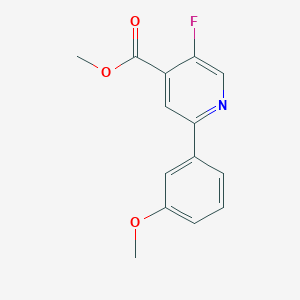

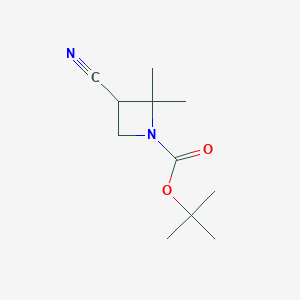
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14765632.png)
